molecular formula C12H23N B8793600 4-cyclohexylcyclohexan-1-amine CAS No. 6623-10-5

4-cyclohexylcyclohexan-1-amine

Cat. No.: B8793600
CAS No.: 6623-10-5
M. Wt: 181.32 g/mol
InChI Key: HUCGKSXUGYWDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylcyclohexan-1-amine is an organic compound belonging to the class of aliphatic amines It is characterized by a cyclohexane ring substituted with a cyclohexyl group and an amine group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, water radical cations, ambient conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4), anhydrous conditions.

    Substitution: Alkyl halides, acid chlorides, basic or acidic conditions depending on the specific reaction.

Major Products

    Oxidation: Amine oxides, quaternary ammonium compounds.

    Reduction: Primary and secondary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

4-Cyclohexylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclohexylcyclohexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexylcyclohexan-1-amine is unique due to its dual cyclohexane rings, which confer distinct steric and electronic properties

Properties

CAS No.

6623-10-5

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

4-cyclohexylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9,13H2

InChI Key

HUCGKSXUGYWDMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-cyclohexanone (112 g, 1.0 mol), aniline (186 g, 2 mol) and ethanol (26 mL) was stirred at room temperature and 12 M hydrochloric acid (167 mL) was added during 30 min. The dark yellow solution was refluxed at 85° C. for seven days. The solution was cooled and diluted with ethyl acetate. The mixture was stirred in an ice bath and made alkaline (pH=9) with a 27% sodium hydroxide solution, keeping the temperature below 30° C.
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167 mL
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